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Property Data for 2,5-Dimethyloctane

Compound Focus: 2,5-Dimethyloctane

Get Quote

Before performing calculations, it's useful to have key reference points. The table below summarizes the

basic thermophysical properties of 2,5-Dimethyloctane found in the search results.

Property Value Source | Comments
CAS Number 15869-89-3 [1][2] [3]
Molecular Formula CioH22 [1] [2] [3]

Molecular Weight

Normal Boiling Point

Critical Temperature

Critical Pressure

Density

142.28 - 142.29 g/mol

158.5 °C

Not directly found

Not directly found

0.726 - 0.732 g/cm?

[1] [2] [3]
[1] [3]
Check NIST TDE [4]

Check NIST TDE [4]

[2] [3]
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Methods for Saturation Pressure Calculation

For calculating saturation pressure, two primary types of equations are widely used: the simpler Antoine

Equation and the more accurate Wagner Equation.

The following table compares these core calculation methods.

Method Equation Application & Notes

| Antoine Equation | Log1e (P) = A - B / (T + C) P: Vapor Pressure (mmHg) T: Temperature (°C)
[5] | Simple, 3-parameter model. Reliable within its specified temperature range (T_minto T max). [6] [5] |
| Wagner Equation | Ln(P_sat/P c¢) = (at + bt!-> + ct2-> +dt%) / T rt=1-T_rTr
=T/ T_c [6] | More complex, 4-parameter model. Provides higher accuracy over a wider range, especially

near the critical point. [6] |

Specialized versions of these models exist, such as the TRC Extended Antoine Equation [6] and the Yaws

Equation [6], which may offer improved accuracy for specific compounds or temperature ranges.

How to Obtain Parameters and Calculate

The main challenge is finding the correct parameters (A, B, C for Antoine; a, b, c, d, T_c, P_c for Wagner)

for 2,5-Dimethyloctane.

¢ Recommended Data Source The most reliable source for critically evaluated thermophysical property
data, including vapor pressure parameters, is the NIST ThermoData Engine (TDE). According to the

search results, it contains recommended data for 2,5-Dimethyloctane, including:

o Boliling point and critical properties
o Phase boundary pressure and density as a function of temperature
o Enthalpy of vaporization [4] You can access this database via the NIST Chemistry WebBook.

e Calculation Workflow The diagram below illustrates the general workflow for determining the

saturation pressure of 2,5-Dimethyloctane.
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Start: Need Saturation Pressure
of 2,5-Dimethyloctane

1. Access Authoritative Database
(e.g., NIST Web Thermo Tables)

2. Retrieve Parameters
(Antoine, Wagner, etc.)

3. Select Appropriate
Calculation Method

4. Perform Calculation
with Target Temperature

5. Verify Result and
Check Temperature Range

Click to download full resolution via product page

Frequently Asked Questions

Q1: I found Antoine coefficients for alkanes like decane and octane [5]. Can I use similar values for
2,5-Dimethyloctane as an estimate? Al: While 2,5-Dimethyloctane is an isomer of decane (Cio0H22), its

branched structure gives it different thermodynamic properties compared to straight-chain alkanes. Using
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parameters for decane or octane will introduce error. For precise work, it is not recommended. Always seek

compound-specific parameters from evaluated databases like NIST [4].

Q2: Why does my saturation pressure calculation return an implausible value? A2: This is often due to

one of these common issues:

¢ Unit Mismatch: Ensure the temperature unit (°C or K) matches that required by the parameter set.
The Antoine equation, for example, can be formulated for either scale [6] [5].

e Outside Valid Range: All vapor pressure correlations are fitted for a specific temperature range
(T_min to T_max). Extrapolating beyond this range leads to significant errors and is not valid near the
critical point [5].

¢ Incorrect Parameters: Double-check that the parameters (A, B, C, etc.) are for the correct equation
form and pressure units (mmHg, Pa, bar) [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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